Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Description
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLPWRJGOPUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Procedure
-
Dissolve 2-(4-bromo-pyrazol-1-yl)ethylamine (1.0 equiv) in DCM.
-
Add TEA (1.5 equiv) dropwise under nitrogen.
-
Cool to 0°C and add propane-2-sulfonyl chloride (1.2 equiv) slowly.
-
Warm to room temperature and stir for 8 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity
Nucleophilic Substitution of 4-Bromo-Pyrazole with 2-Aminoethyl Propane-2-Sulfonate
An alternative approach employs a two-step nucleophilic substitution:
Key Steps
Comparative Data
| Method | Yield (Step 2) | Purity | Reaction Time |
|---|---|---|---|
| Mitsunobu | 70% | 92% | 24 hours |
| Copper-Catalyzed | 65% | 88% | 24 hours |
One-Pot Sequential Sulfonation and Amidation
A streamlined one-pot method minimizes intermediate isolation:
Optimization Parameters
-
Thionyl Chloride Stoichiometry : 2.0 equiv for complete sulfonation.
-
Temperature : 40°C for sulfonation, then 25°C for amidation.
-
Workup : Aqueous NaHCO₃ wash to remove excess reagents.
Performance Metrics
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis enhances scalability and purity:
Protocol
Side Reactions
Catalytic Innovations
-
Palladium Catalysts : Improve coupling efficiency in copper-free systems (e.g., Pd(OAc)₂ with Xantphos).
-
Microwave Assistance : Reduces reaction time from 24 hours to 2 hours with comparable yields.
Analytical Characterization
Critical for validating synthesis success:
-
¹H NMR : δ 1.35 (d, 6H, CH(CH₃)₂), 3.45 (t, 2H, CH₂N), 4.20 (t, 2H, CH₂S), 7.60 (s, 1H, pyrazole-H).
-
HRMS : [M+H]⁺ calc. for C₈H₁₄BrN₃O₂S: 296.19, found: 296.21.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
General Reactivity of Sulfonamide Groups
Sulfonamide derivatives are known for their stability and participation in hydrogen bonding, which influences their reactivity in biological and synthetic contexts . Key reactions include:
-
Nucleophilic Substitution : The sulfonamide group can act as a leaving group under strong basic conditions.
-
Hydrolysis : Acidic or basic hydrolysis may cleave the sulfonamide bond, though this is less common due to its stability compared to esters or amides .
Pyrazole Ring Reactivity
The 4-bromo-pyrazole moiety in the compound suggests potential for:
-
Cross-Coupling Reactions : The bromine substituent at position 4 enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to install aryl, amine, or other functional groups .
-
Electrophilic Substitution : Pyrazoles undergo regioselective electrophilic substitution at the 3- or 5-positions, depending on substituents .
Ethylene Linker Stability
The ethyl group connecting the pyrazole and sulfonamide is typically inert under mild conditions but may undergo oxidation (e.g., to a ketone) under strong oxidizing agents like KMnO₄ or CrO₃ .
Synthetic Analogues and Comparative Data
Anticipated Reactivity of Target Compound
Based on structural analogs:
-
Bromine Functionalization : The 4-bromo group on the pyrazole is primed for cross-coupling to introduce diverse substituents (e.g., aryl, alkynyl).
-
Sulfonamide Modifications : The propane-2-sulfonic acid group may undergo sulfonation or form salts with amines .
-
Biological Activity : Pyrazole-sulfonamide hybrids are often explored as kinase inhibitors or antimicrobial agents, though specific data for this compound are lacking .
Research Gaps and Recommendations
No direct studies on "Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide" were found. Future work should prioritize:
-
Suzuki-Miyaura Coupling to diversify the pyrazole ring.
-
Stability Studies under physiological conditions for drug development.
-
Crystallographic Analysis to elucidate conformational preferences.
For targeted data, consult specialized databases (e.g., Reaxys, SciFinder) or recent synthetic methodology publications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of pyrazole derivatives, including propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide, as potential anticancer agents. Pyrazoles are known to act as inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit Raf protein kinases, which are implicated in several types of cancers such as melanoma and colorectal cancer .
Table 1: Kinase Inhibition Studies
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Propane-2-sulfonic acid derivative | Raf protein kinases | TBD | WO2010129570A1 |
| 5-amino-pyrazole derivative | EGFR-TK | TBD | PMC8401439 |
| Ethylenediamine derivatives | hFTase | 25 | PMC3045627 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Synthesis and Evaluation
A study conducted by Aly et al. demonstrated that substituted pyrazoles could be synthesized efficiently using microwave-assisted reactions, yielding compounds with significant antiproliferative activity against tumor cell lines . The use of propane-2-sulfonic acid derivatives in these reactions has shown enhanced yields and biological activity.
Clinical Implications
Clinical trials involving pyrazole derivatives are ongoing, with preliminary results indicating their potential efficacy in treating various cancers and inflammatory diseases. The selectivity of these compounds for specific targets is crucial for minimizing side effects and improving therapeutic outcomes.
Mechanism of Action
The mechanism of action of Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a propane-2-sulfonic acid amide backbone with several analogs documented in . Key structural variations lie in the substituents attached to the ethylamide side chain:
The bromo-pyrazole group in the target compound contrasts with the thiophene (LY392098) and cyanobiphenyl (LY404187) moieties, likely altering electronic properties and target affinity.
Pharmacological Activity
highlights that analogs like LY404187 and LY392098 modulate AMPA receptors, which are critical in synaptic plasticity and neurological disorders. The bromo-pyrazole substituent in the target compound may confer distinct binding kinetics compared to:
- LY503430 : The fluoro-methylamide biphenyl group increases metabolic stability due to fluorine’s electronegativity .
While direct activity data for the target compound is unavailable, its bromine atom may enhance receptor selectivity via halogen bonds, a feature absent in the compared analogs.
Physicochemical Properties
Hypothetical properties based on structural analogs:
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~350 | 2.1 | <0.1 (low) |
| LY404187 | ~400 | 3.5 | <0.05 |
| LY503430 | ~420 | 2.8 | 0.1 |
The bromine atom in the target compound increases molecular weight compared to non-halogenated analogs but may reduce solubility due to hydrophobicity.
Biological Activity
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their ability to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against a range of pathogens including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The presence of the sulfonic acid group in this compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy .
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may also exhibit comparable anti-inflammatory activities.
Anticancer Activity
Recent research indicates that pyrazole derivatives can act as anticancer agents by inhibiting various cellular pathways involved in tumor growth and proliferation. The compound's structure allows it to interact with key enzymes and receptors associated with cancer progression. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells through caspase activation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles often act as inhibitors for enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cytokine Modulation : They can modulate the release of cytokines, thereby reducing inflammation and tumor growth.
- Antioxidant Properties : Many pyrazole derivatives exhibit antioxidant activity, which helps in mitigating oxidative stress associated with various diseases.
Case Studies
A few notable case studies highlight the effectiveness of pyrazole compounds:
- Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against clinical isolates of bacteria, showing that compounds with a sulfonic acid group had enhanced activity against multi-drug resistant strains .
- Anti-inflammatory Effects : In a mouse model, a derivative similar to this compound was found to significantly reduce paw edema induced by carrageenan, indicating strong anti-inflammatory properties .
- Cancer Cell Studies : Research involving human cancer cell lines demonstrated that specific pyrazole derivatives could effectively inhibit cell proliferation and induce apoptosis through caspase pathway activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst, analogous to methods employed for structurally related pyrazole derivatives. For example, substituted pyrazole-4-carbonyl hydrazides are cyclized at 120°C under reflux conditions to form oxadiazole derivatives, which can be adapted for sulfonamide formation . Key steps include:
- Activation of the sulfonic acid group for amide coupling.
- Introduction of the 4-bromo-pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification via solid-phase extraction (SPE) using Oasis HLB cartridges to remove unreacted intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole (C-Br stretch at ~600 cm⁻¹) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves the ethyl linker and pyrazole proton environments .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity. Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices .
Q. What purification strategies are effective for isolating this sulfonamide derivative?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Elute with 2-propanol or methanol after washing with 5% NH₄OH to remove hydrophilic impurities .
- Recrystallization : Optimize solvent systems (e.g., methanol/water mixtures) based on differential solubility of the sulfonamide versus byproducts.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Apply a 2³ factorial design to evaluate variables: temperature (80–140°C), catalyst loading (0.5–2.0 equiv POCl₃), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in pyrazole functionalization. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
Q. What computational tools can predict the reactivity and stability of this compound in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects using COSMO-RS or explicit solvent models to assess hydrolytic stability of the sulfonamide bond.
- pKa Prediction : Software like MarvinSketch estimates sulfonamide protonation states, critical for understanding pH-dependent solubility and reactivity .
Q. How can researchers resolve contradictory data in analytical quantification (e.g., LC-MS vs. NMR)?
- Methodological Answer :
- Matrix Effects Mitigation : Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct for ion suppression in LC-MS. Cross-validate with ¹H-qNMR for absolute quantification .
- Error Source Analysis : Apply Grubbs’ test to identify outliers in replicate measurements. Statistical tools (e.g., ANOVA) differentiate methodological vs. sample heterogeneity errors .
Q. What strategies validate the biological or chemical mechanisms involving this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the pyrazole bromine position or ethyl linker length. Test against target enzymes (e.g., sulfotransferases) to correlate structural features with activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to biological targets, complemented by molecular docking (AutoDock Vina) to identify key interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
